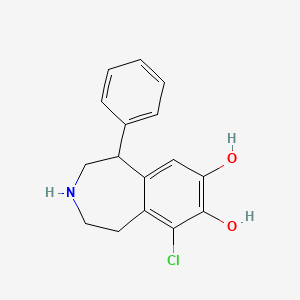

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-

Übersicht

Beschreibung

Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen der Aktivierung von Dopaminrezeptoren zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF 81297 erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen:

Bildung des Benzazepinrings: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.

Einführung der Chlorgruppe: Die Chlorierung erfolgt unter Verwendung geeigneter Reagenzien unter kontrollierten Bedingungen.

Bildung des Hydrobromidsalzes: Das Endprodukt wird durch Reaktion der freien Base mit Bromwasserstoffsäure erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von SKF 81297 folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet:

Batch-Verarbeitung: Große Mengen an Reaktanten werden chargenweise verarbeitet, um die Konsistenz zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SKF 81297 involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the benzazepine ring: This is achieved through a series of cyclization reactions.

Introduction of the chloro group: Chlorination is performed using appropriate reagents under controlled conditions.

Formation of the hydrobromide salt: The final product is obtained by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of SKF 81297 follows similar synthetic routes but is optimized for large-scale production. This involves:

Batch processing: Large quantities of reactants are processed in batches to ensure consistency.

Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF 81297 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: SKF 81297 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dechlorierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Neurological Studies

SKF38393 is extensively used to investigate the role of dopamine D1 receptors in neurological disorders. Its applications include:

- Parkinson's Disease : Research has shown that SKF38393 can help understand dopaminergic signaling pathways affected in Parkinson's disease. Studies indicate that it may enhance motor functions through its action on D1 receptors .

- Schizophrenia : The compound is utilized to explore the involvement of dopamine signaling in schizophrenia. It helps in assessing how D1 receptor activation affects cognitive deficits associated with this disorder .

Behavioral Studies

The compound is employed to study the effects of dopamine receptor activation on behavior:

- Learning and Memory : SKF38393 has been shown to improve performance in learning tasks by enhancing glutamate release in the hippocampus. This suggests its potential use in therapies aimed at cognitive enhancement .

Pharmacological Research

SKF38393 is significant for exploring the pharmacological properties of dopamine receptor agonists:

- Drug Development : The compound serves as a model for developing new drugs targeting D1 receptors. Its unique properties allow researchers to investigate structure-activity relationships and optimize drug efficacy .

Cell Signaling Studies

The compound is used to study signaling pathways mediated by dopamine D1 receptors:

- cAMP Pathway : Activation of D1 receptors by SKF38393 stimulates the adenylate cyclase-cAMP pathway, leading to various cellular effects. This pathway is crucial for understanding how dopamine influences neuronal activity and plasticity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| SKF 81297 | Benzazepine derivative | Selective D1 receptor agonist with different kinetics |

| 6-Chloro-DOPA | Dopamine precursor | Involved in dopamine synthesis |

| 2-Amino-6-phosphonopentanoic acid | Glutamate analog | Acts as an antagonist at NMDA receptors |

Study 1: Effects on Cognitive Functions

A study published in Journal of Medicinal Chemistry demonstrated that administration of SKF38393 improved learning and memory retention in animal models. The results indicated enhanced synaptic plasticity correlated with increased glutamate release due to D1 receptor activation .

Study 2: Dopaminergic Activity in Parkinson's Disease

Research conducted by Neumeyer et al. (1992) highlighted that SKF38393 administration led to improved motor function in Parkinsonian models. The study concluded that enhancing D1 receptor activity could provide therapeutic benefits for patients suffering from motor deficits associated with Parkinson's disease .

Wirkmechanismus

SKF 81297 exerts its effects by selectively binding to and activating dopamine D1-like receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which in turn modulates various downstream signaling pathways involved in neuronal activity and behavior .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SKF 82958: Ein weiterer Dopamin-D1-Rezeptoragonist mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

6-Br-APB: Eine Verbindung mit ähnlicher Rezeptorselektivität, aber unterschiedlichen funktionellen Wirkungen.

Einzigartigkeit

SKF 81297 ist aufgrund seiner hohen Selektivität und Potenz für Dopamin-D1-ähnliche Rezeptoren einzigartig. Es erzeugt ein charakteristisches stimulierendes Wirkungsmuster, einschließlich Anorexie, Hyperaktivität und Selbstverabreichung in Tiermodellen. Dieses Profil wird mit einigen verwandten Verbindungen geteilt, aber nicht mit anderen, was seine funktionelle Selektivität widerspiegelt .

Biologische Aktivität

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl (commonly referred to as SKF 83822) is a compound of significant interest in pharmacological research due to its selective agonistic activity at dopamine D1-like receptors. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C20H22ClNO2

- Molecular Weight : 343.85 g/mol

- CAS Number : 74115-08-5

SKF 83822 acts primarily as a dopamine D1-like receptor agonist . It exhibits high affinity for various dopamine receptors with the following inhibition constants (Ki values):

| Receptor Type | Ki (nM) |

|---|---|

| D1 | 3.2 |

| D5 | 3.1 |

| D2 | 186 |

| D3 | 66 |

| D4 | 335 |

| 5-HT2A | 1167 |

| α1A | 1251 |

| α1B | 1385 |

The compound stimulates adenylyl cyclase with an effective concentration (EC50) of approximately 65 nM but does not significantly affect phosphoinositide hydrolysis .

Central Nervous System Activity

Research indicates that SKF 83822 induces extreme arousal and hyperlocomotion in animal models following subcutaneous administration. This effect has been observed in primate studies where the compound significantly increased locomotor activity .

In addition to behavioral effects, SKF 83822 has been shown to increase renal blood flow in animal models and promote contralateral rotation in rats with unilateral lesions of the substantia nigra, indicating its potential utility in studying Parkinson's disease .

Pharmacological Studies

A study assessing the dopaminergic activity of various substituted benzazepines found that those with hydroxyl groups on the phenyl ring exhibited enhanced potency as central dopamine receptor agonists. The most effective compounds were characterized by their lipophilicity and specific substitutions at the phenyl group .

Case Studies and Research Findings

- Dopaminergic Activity Assessment : A study evaluated SKF 83822's effects on renal blood flow and vascular resistance in anesthetized dogs. The results indicated significant dopaminergic activity, correlating with increased renal perfusion .

- Rotational Behavior in Rats : In a model of Parkinson's disease, SKF 83822 was tested for its ability to promote rotational behavior in rats with lesions in the substantia nigra. The results demonstrated that the compound effectively induced contralateral rotations, supporting its role as a dopaminergic agent .

- Adenylyl Cyclase Stimulation : An in vitro assay measuring the stimulation of rat striatal adenylate cyclase confirmed that SKF 83822 acts as a potent agonist at dopamine receptors, further validating its pharmacological profile .

Eigenschaften

IUPAC Name |

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJEDJMOVUXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043815 | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71636-61-8 | |

| Record name | SK&F 81297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 81297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-6-Chloro-PB hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-81297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GBP09E08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.